TSI-01

Overview

Description

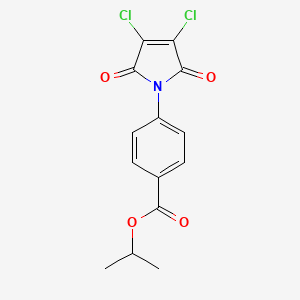

TSI-01 (propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate) is a selective inhibitor of lysophosphatidylcholine acyltransferase 2 (LPCAT2), an enzyme critical in phospholipid metabolism and platelet-activating factor (PAF) biosynthesis . It exhibits an IC50 of 0.47 µM for human LPCAT2 (hLPCAT2) and 3.02 µM for hLPCAT1, demonstrating ~10-fold selectivity for LPCAT2 over LPCAT1 . Structurally, this compound belongs to the N-phenylmaleimide derivative family, characterized by a thiol-reactive maleimide backbone that competitively inhibits acetyl-CoA binding to LPCAT2’s catalytic site .

- Inflammatory diseases: Suppresses PAF production in macrophages (IC50 = 38.8 µM) .

- Cancer: Inhibits proliferation and induces apoptosis in endometrial cancer (EC) cells (IC50 = 7.56–9.31 µM) and colorectal cancer (CRC) by disrupting lipid droplet formation .

- Gastrointestinal disorders: Restores intestinal barrier function in colitis models by targeting LPCAT1-mediated MMP1 dysregulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TSI-01 involves the reaction of 3,4-dichloro-2,5-dihydro-2,5-dioxo-1H-pyrrole with 4-isopropoxybenzoic acid. The reaction is typically carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

TSI-01 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the ester and dichloropyrrole moieties. It can also participate in reduction and oxidation reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO).

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can convert the ester group to an alcohol .

Scientific Research Applications

Cancer Research

TSI-01 has demonstrated significant potential in cancer research, particularly in inhibiting cell proliferation and promoting apoptosis in cancer cell lines. Notable findings include:

- Endometrial Cancer : In vitro studies on Ishikawa and HEC-1A endometrial cancer cell lines showed that this compound inhibited cell proliferation with IC50 values of 7.56 µM and 9.31 µM, respectively. Additionally, it promoted apoptosis when treated with this compound for 48 hours .

- Colorectal Cancer : Treatment of HT29 cells with this compound significantly prevented lipid droplet accumulation induced by chemotherapeutic agents like 5-fluorouracil and oxaliplatin .

Inflammatory Diseases

This compound's ability to inhibit PAF production positions it as a candidate for addressing inflammatory diseases. The selective inhibition of LPCAT2 can potentially mitigate inflammatory responses associated with various conditions:

- Macrophage Activation : In macrophages, this compound effectively reduces the synthesis of PAF, which is critical in mediating inflammatory responses .

Drug Development

This compound has implications in drug development as a therapeutic agent targeting specific pathways involved in inflammation and cancer progression:

- Combination Therapies : The compound's ability to enhance the efficacy of existing chemotherapeutics suggests its potential role in combination therapies for cancer treatment .

Case Study 1: Endometrial Cancer Treatment

In a controlled laboratory setting, researchers treated endometrial cancer cell lines with varying concentrations of this compound. The study revealed a dose-dependent inhibition of cell growth and increased apoptosis rates, suggesting that this compound could be integrated into therapeutic protocols for endometrial cancer management.

Case Study 2: Inhibition of Platelet Activating Factor

A study conducted on macrophage cell lines demonstrated that this compound significantly reduced PAF levels when compared to control groups. This finding underscores its potential utility in managing conditions characterized by excessive inflammation .

Mechanism of Action

TSI-01 exerts its effects by selectively inhibiting LPCAT2, thereby suppressing the biosynthesis of PAF. LPCAT2 is responsible for the acetylation of lysophosphatidylcholine to form PAF. By inhibiting this enzyme, this compound reduces the levels of PAF, leading to decreased inflammation. The molecular targets involved include the active site of LPCAT2, where this compound binds and prevents the enzyme’s catalytic activity .

Comparison with Similar Compounds

Selectivity Profiles

TSI-01’s selectivity distinguishes it from other LPCAT inhibitors. Key comparisons include:

- TSI-07/TSI-10: Share this compound’s scaffold but differ in substituents (e.g., TSI-07 has an aminophenol group at R4). Both show comparable selectivity but lower potency than this compound .

- EGCG: A natural compound inhibiting both LPCAT1 and LPCAT2 non-selectively, limiting its therapeutic utility .

- NEM : A broad thiol-reactive inhibitor with poor selectivity and high IC50 (>100 µM) .

Mechanistic Differences

- This compound : Competitively blocks acetyl-CoA binding to LPCAT2, increasing the apparent Km for acetyl-CoA without affecting lyso-PAF binding .

- EGCG: Non-competitive inhibition, likely via interaction with laminin receptors, affecting multiple pathways beyond LPCATs .

Therapeutic Efficacy

- In cancer models :

- In inflammation : this compound suppressed PAF production in macrophages (IC50 = 38.8 µM) more effectively than TSI-10 (IC50 = 52.1 µM) .

Key Research Findings

Oncogenic Pathways

- This compound inhibits LPCAT1-driven TGF-β/Smad2/3 signaling in EC, reducing stemness and metastasis .

- In CRC, this compound disrupts LPCAT2-mediated lipid droplet formation, sensitizing cells to chemotherapy .

Comparative Advantages

- Superior selectivity and potency over EGCG and NEM.

- Dual applicability in inflammation and oncology via LPCAT1/LPCAT2 targeting.

Biological Activity

TSI-01 is a compound that has garnered attention due to its potential biological activities, particularly in the context of inflammatory responses and lipid metabolism. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is identified as a selective inhibitor of a phospholipid biosynthetic enzyme involved in the synthesis of platelet-activating factor (PAF). PAF is a potent pro-inflammatory mediator implicated in various pathological conditions, including anaphylaxis, sepsis, and acute respiratory distress syndrome. The inhibition of PAF biosynthesis is crucial for modulating inflammatory responses and has therapeutic implications in treating inflammatory diseases .

Research indicates that this compound may competitively inhibit the activity of the lysophosphatidylcholine acyltransferase 2 (LPCAT2) enzyme. This enzyme plays a significant role in the remodeling pathway of phospholipid metabolism. The interaction of this compound with LPCAT2 suggests that it may alter lipid profiles within cells, thereby influencing inflammatory signaling pathways .

Key Findings:

- Inhibition Kinetics: this compound exhibits competitive inhibition against LPCAT2, suggesting it binds to the active site where acetyl-CoA interacts. This interaction is critical for understanding how this compound can modulate lipid metabolism and inflammation .

- Enzymatic Activity: Studies demonstrate that this compound affects the kinetics of LPCAT2 enzymatic activity, which can be quantified using assays measuring product formation under varying substrate concentrations .

Research Findings

Several studies have investigated the biological activity of this compound, focusing on its effects on cell viability and inflammatory responses:

Case Studies

-

Inflammatory Response Modulation:

In a study utilizing RAW264.7 macrophages, this compound was shown to significantly decrease the production of pro-inflammatory cytokines upon stimulation with lipopolysaccharides (LPS). The results indicated that this compound could mitigate excessive inflammatory responses, making it a candidate for further investigation in chronic inflammatory diseases . -

Lipid Metabolism Alteration:

Another case study focused on the effects of this compound on lipid profiles in cultured cells. The treatment with this compound resulted in altered levels of various phospholipids, indicating its potential role in lipid homeostasis and inflammation management .

Q & A

Basic Research Questions

Q. What methodological considerations are critical when designing dose-response experiments to evaluate TSI-01's inhibitory activity against LPCAT2?

- Answer : Dose-response experiments should incorporate IC50 determination using standardized enzyme activity assays (e.g., fluorescence-based or radiometric assays). Validate selectivity by comparing inhibition of LPCAT2 (IC50 = 0.47 µM) with off-target enzymes like LPCAT1 (IC50 = 3.02 µM) . Include positive controls (e.g., known LPCAT inhibitors) and negative controls (solvent-only treatments). Use triplicate measurements to ensure reproducibility and apply nonlinear regression models (e.g., log[inhibitor] vs. normalized response) for curve fitting .

Q. How can researchers validate this compound's selectivity in complex biological systems?

- Answer : Employ orthogonal assays such as CRISPR-mediated LPCAT2 knockout models or siRNA knockdown to confirm on-target effects. Cross-validate using mass spectrometry to quantify lipid metabolites (e.g., phosphatidylcholine species) in treated vs. untreated samples. Compare results across cell lines with varying LPCAT2 expression levels to rule out nonspecific interactions .

Q. What statistical approaches are recommended for analyzing this compound's inhibitory effects in high-throughput screening?

- Answer : Use Z-factor analysis to assess assay robustness, and apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg method) to minimize Type I errors in large datasets. Normalize data to plate-level controls and utilize tools like GraphPad Prism or R for dose-response curve analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's inhibitory efficacy across different cellular models (e.g., primary vs. immortalized cells)?

- Answer : Investigate model-specific variables such as lipid membrane composition, endogenous LPCAT2 expression levels, or metabolic flux differences. Perform transcriptomic profiling (RNA-seq) to identify compensatory pathways (e.g., LPCAT1 upregulation) and validate via pharmacological co-inhibition experiments. Iterative hypothesis testing and triangulation with proteomic data are essential .

Q. What strategies optimize this compound's pharmacokinetic profiling for in vivo studies?

- Answer : Use LC-MS/MS to measure plasma and tissue concentrations over time, adjusting formulations (e.g., PEGylation or liposomal encapsulation) to enhance bioavailability. Monitor metabolite stability in liver microsomes and correlate exposure levels with target engagement using ex vivo LPCAT2 activity assays. Apply physiologically based pharmacokinetic (PBPK) modeling to predict dosing regimens .

Q. How should researchers design experiments to investigate this compound's long-term effects on lipid homeostasis?

- Answer : Conduct longitudinal studies in animal models with periodic lipidomic profiling (e.g., via UPLC-QTOF-MS). Integrate multi-omics data (transcriptomics, metabolomics) to map pathway-level adaptations. Include recovery-phase analyses post-treatment cessation to assess reversibility of effects. Use linear mixed-effects models to account for inter-individual variability .

Q. What computational methods are suitable for elucidating this compound's binding dynamics with LPCAT2?

- Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using LPCAT2's cryo-EM structure. Validate predictions with mutagenesis studies targeting predicted binding residues (e.g., alanine scanning). Apply molecular dynamics simulations (GROMACS) to assess binding stability under physiological conditions. Cross-reference results with kinetic inhibition data (Ki values) .

Q. Methodological Frameworks for Reporting

- Data Presentation : Follow journal-specific guidelines for tables/figures (e.g., SI units, sequential numbering, clear legends) .

- Contradiction Analysis : Use triangulation (multiple assays/models) and sensitivity analyses to address inconsistent results .

- Ethical Compliance : Disclose animal/cell line sourcing and ethics approvals in methods sections .

Properties

IUPAC Name |

propan-2-yl 4-(3,4-dichloro-2,5-dioxopyrrol-1-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO4/c1-7(2)21-14(20)8-3-5-9(6-4-8)17-12(18)10(15)11(16)13(17)19/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAMLWVXUVJMPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.